4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-14-7-5-4-6-13(14)21)18(24-20(26)22-11)12-8-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLZPUFUZQVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 421576-68-3) is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.39 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of inhibiting HIV integrase and other potential therapeutic targets.
HIV Integrase Inhibition
A study focused on various derivatives of tetrahydropyrimidine highlighted that compounds similar to this compound demonstrated promising inhibitory effects on HIV integrase. The most active derivative in this study showed an IC50 value of 0.65 µM , indicating potent inhibition of the strand transfer reaction necessary for viral DNA integration into host DNA .
The proposed mechanism involves the compound's ability to interact with the active site of the integrase enzyme. Molecular docking studies suggest that the dimethoxyphenyl and fluorophenyl groups enhance binding affinity through hydrophobic interactions and π-stacking interactions with key residues in the enzyme's active site. This interaction potentially disrupts the enzyme's function, thereby inhibiting viral replication.
Study 1: Synthesis and Evaluation
In a study examining various derivatives of tetrahydropyrimidine carboxamides:
- Objective : To synthesize and evaluate the biological activity against HIV integrase.
- Findings : The synthesized compounds were tested in vitro for their ability to inhibit integrase activity. The most effective compound showed significant inhibition at low concentrations .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the tetrahydropyrimidine structure affect biological activity:
- Key Modifications : Substituents on the phenyl rings were varied to assess their impact on activity.
- Results : Compounds with electron-donating groups (like methoxy) exhibited enhanced activity compared to those with electron-withdrawing groups. This suggests that electronic properties play a crucial role in modulating biological efficacy .
Data Table: Biological Activity Summary
| Compound Name | IC50 Value (µM) | Target | Notes |
|---|---|---|---|
| This compound | 0.65 | HIV Integrase | Most active derivative in study |
| Other derivatives | Varies | Various | Dependent on structural modifications |
Comparison with Similar Compounds
Substituent Variations at the 4th Position
Key Insight : The 3,4-dimethoxyphenyl group in the target compound and derivatives improves affinity for aromatic binding pockets in enzymes like thymidine phosphorylase .
Variations in the 5th Position Carboxamide
Key Insight : The 2-fluorophenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to bulkier or more polar substituents .
Crystallographic and Hydrogen-Bonding Analysis
- The N-(2-fluorophenyl) group in forms intramolecular N–H⋯N bonds, stabilizing a six-membered ring conformation. Similar interactions are likely in the target compound .
- Thioxo analogs () exhibit distinct C–H⋯S interactions, which may reduce solubility compared to the oxo group in the target compound .
Q & A
Q. What are the recommended synthetic routes for this tetrahydropyrimidine-5-carboxamide derivative?
The compound can be synthesized via modified Biginelli reactions, which are well-established for dihydropyrimidinone (DHPM) scaffolds. Key steps include:
- Condensation of substituted aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions.
- Use of Lewis acids (e.g., ZnCl₂) or ionic liquids as catalysts to enhance yield and regioselectivity .
- Post-synthetic functionalization: The 2-fluorophenyl carboxamide group can be introduced via nucleophilic substitution or coupling reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What in vitro assays are suitable for initial biological evaluation?
Prioritize assays aligned with DHPMs’ known activities (e.g., kinase inhibition, antimicrobial effects):
- Enzyme inhibition : Screen against target enzymes (e.g., EGFR, COX-2) using fluorescence-based or colorimetric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Pre-test in DMSO/PBS mixtures to avoid aggregation in biological media .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanism?
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Software like Gaussian or ORCA can predict regioselectivity and activation energies .
- Solvent effects : Use COSMO-RS simulations to optimize solvent polarity for higher yields .
- Validation : Cross-reference computational data with experimental NMR/IR spectra to confirm mechanistic insights .
Q. What strategies address contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Structural analogs : Compare activity across derivatives (e.g., substituent variations at C4 or N1 positions) to identify critical pharmacophores. lists analogs with methyl, phenyl, and thienyl groups for SAR analysis .
- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation as a cause of false negatives .
Q. How can researchers design derivatives for enhanced target selectivity?
- Fragment-based design : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-dihydroxyphenyl for hydrogen bonding) while retaining the fluorophenyl carboxamide for lipophilicity .
- QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to predict ADMET properties .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to guide rational modifications .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Reactor design : Optimize heat transfer in exothermic steps (e.g., cyclocondensation) using flow chemistry or microwave-assisted synthesis .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Process control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress .
Data Contradiction Analysis
Q. How to resolve conflicting cytotoxicity results between studies?
- Purity verification : Re-analyze compounds via LC-MS to rule out impurities (e.g., unreacted starting materials) .
- Cell line variability : Test across multiple lines (e.g., A549, HepG2) and validate with primary cells .
- Apoptosis assays : Confirm mechanisms via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
